molecular formula C14H19NO6 B12625275 (2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal CAS No. 921935-28-6

(2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal

Cat. No.: B12625275
CAS No.: 921935-28-6
M. Wt: 297.30 g/mol
InChI Key: JLYIRJWMUNTNGZ-STQMWFEESA-N
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Description

(2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal is an organic compound with a complex structure that includes benzyloxy, dimethoxy, and nitromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal typically involves multiple steps, starting from simpler precursors. One common approach is to use a benzyloxy-protected intermediate, which is then subjected to various chemical transformations to introduce the dimethoxy and nitromethyl groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitromethyl group to an amine or other functional groups.

    Substitution: The benzyloxy and dimethoxy groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid or ketone, while reduction could produce an amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

(2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways, particularly those involving nitro compounds.

    Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific stereochemistry and functional groups.

Mechanism of Action

The mechanism by which (2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal exerts its effects depends on the specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, often through its functional groups. The benzyloxy and nitromethyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, while the dimethoxy groups can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(methyl)butanal: Similar structure but lacks the nitro group, leading to different reactivity and applications.

    (2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(hydroxymethyl)butanal:

Uniqueness

The presence of the nitromethyl group in (2R,3S)-2-(Benzyloxy)-4,4-dimethoxy-3-(nitromethyl)butanal makes it unique compared to similar compounds. This group can participate in specific reactions and interactions that are not possible with other functional groups, making the compound valuable in certain synthetic and research applications.

Properties

CAS No.

921935-28-6

Molecular Formula

C14H19NO6

Molecular Weight

297.30 g/mol

IUPAC Name

(2R,3S)-4,4-dimethoxy-3-(nitromethyl)-2-phenylmethoxybutanal

InChI

InChI=1S/C14H19NO6/c1-19-14(20-2)12(8-15(17)18)13(9-16)21-10-11-6-4-3-5-7-11/h3-7,9,12-14H,8,10H2,1-2H3/t12-,13-/m0/s1

InChI Key

JLYIRJWMUNTNGZ-STQMWFEESA-N

Isomeric SMILES

COC([C@@H](C[N+](=O)[O-])[C@H](C=O)OCC1=CC=CC=C1)OC

Canonical SMILES

COC(C(C[N+](=O)[O-])C(C=O)OCC1=CC=CC=C1)OC

Origin of Product

United States

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